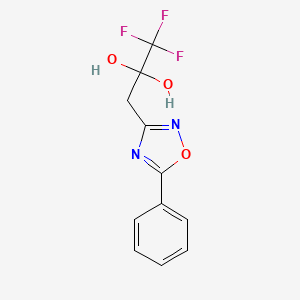
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
Molecular Weight: 294.22 g/mol
This compound combines a trifluoromethyl group, a phenyl ring, and an oxadiazole moiety. The trifluoromethyl group (CF3) imparts unique properties, making it interesting for various applications.
Vorbereitungsmethoden
Synthetic Routes
The synthesis of 1,1,1-trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol involves several steps. One common synthetic route includes the following:
-
Formation of the Oxadiazole Ring
- Start with 5-phenyl-1,2,4-oxadiazole as the precursor.
- React it with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the CF3 group.
- Cyclize the resulting intermediate to form the oxadiazole ring.
-
Hydroxylation
- Introduce the hydroxyl group (OH) at the appropriate position using a suitable reagent (e.g., sodium hydroxide).
Industrial Production
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol can undergo various reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., ketone or aldehyde).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group to an alcohol or other functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., lithium aluminum hydride).
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its unique structure.
Materials Science: Its trifluoromethyl group can enhance material properties.
Organic Synthesis: As a versatile building block.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related compounds:
- Other trifluoromethylated derivatives: Explore compounds with similar CF3 substitution patterns.
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: A structurally similar compound with a different functional group arrangement.
Eigenschaften
CAS-Nummer |
110235-02-4 |
|---|---|
Molekularformel |
C11H9F3N2O3 |
Molekulargewicht |
274.20 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol |
InChI |
InChI=1S/C11H9F3N2O3/c12-11(13,14)10(17,18)6-8-15-9(19-16-8)7-4-2-1-3-5-7/h1-5,17-18H,6H2 |
InChI-Schlüssel |
ULADETLIKXBQFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CC(C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
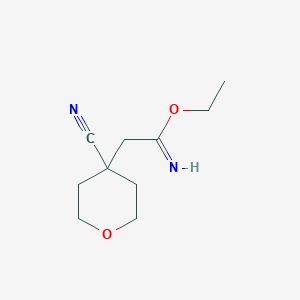
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)

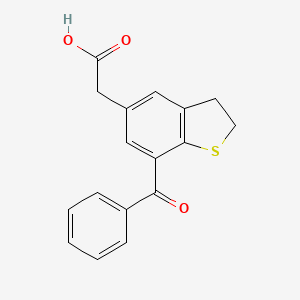
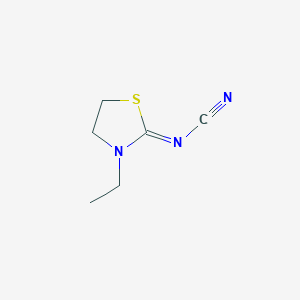
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
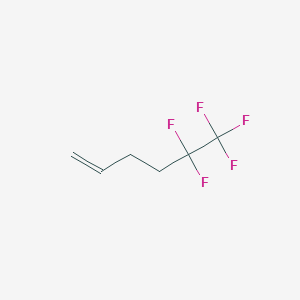
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
